[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol
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Overview
Description
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a methanol group and a 4,5-dimethoxy-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4,5-dimethoxybenzyl alcohol, undergoes nitration to introduce the nitro group at the 2-position.
Formation of the Piperidine Ring: The nitrated product is then reacted with piperidine under specific conditions to form the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: : The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group allows for strong binding to certain receptors, while the piperidine ring can interact with various enzymes. This dual interaction can modulate biological pathways, making it a candidate for drug development.
Comparison with Similar Compounds
[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]methanol: Similar structure but lacks the nitro group, leading to different reactivity and applications.
[1-[(4,5-dimethoxyphenyl)methyl]piperidin-2-yl]methanol: Lacks the nitro group, affecting its binding affinity and biological activity.
Uniqueness: The presence of both the nitro and methoxy groups in [1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol provides a unique combination of reactivity and binding properties, making it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-7-11(13(17(19)20)8-15(14)22-2)9-16-6-4-3-5-12(16)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLMYHFXMQTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCCC2CO)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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